molecular formula C10H8BrN3O B11757015 4-Bromo-6-ethoxypyrazolo[1,5-a]pyridine-3-carbonitrile

4-Bromo-6-ethoxypyrazolo[1,5-a]pyridine-3-carbonitrile

Cat. No.: B11757015
M. Wt: 266.09 g/mol
InChI Key: WPWAPLOKAQGOQR-UHFFFAOYSA-N
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Description

4-Bromo-6-ethoxypyrazolo[1,5-a]pyridine-3-carbonitrile is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by the presence of a bromine atom at the 4th position, an ethoxy group at the 6th position, and a cyano group at the 3rd position of the pyrazolo[1,5-a]pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-ethoxypyrazolo[1,5-a]pyridine-3-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 3-bromo-5-ethoxypyridine with hydrazine hydrate to form the corresponding pyrazole intermediate. This intermediate is then subjected to a cyclization reaction with a suitable nitrile source, such as cyanogen bromide, under basic conditions to yield the desired compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-ethoxypyrazolo[1,5-a]pyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Bromo-6-ethoxypyrazolo[1,5-a]pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating downstream signaling pathways. This inhibition can lead to various biological effects, including anti-proliferative and anti-inflammatory activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-6-ethoxypyrazolo[1,5-a]pyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H8BrN3O

Molecular Weight

266.09 g/mol

IUPAC Name

4-bromo-6-ethoxypyrazolo[1,5-a]pyridine-3-carbonitrile

InChI

InChI=1S/C10H8BrN3O/c1-2-15-8-3-9(11)10-7(4-12)5-13-14(10)6-8/h3,5-6H,2H2,1H3

InChI Key

WPWAPLOKAQGOQR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CN2C(=C(C=N2)C#N)C(=C1)Br

Origin of Product

United States

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